1,4-Diazabicyclo[3.2.1]octane
Overview
Description
1,4-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic organic compound with the formula N₂(C₂H₄)₃. It is a colorless solid and a highly nucleophilic tertiary amine base. DABCO is widely used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO can be synthesized through various methods, including nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to 3-keto-1,2-diazabicycloalkanes, which are then reduced to 1,2-diazabicycloalkanes .
Molecular Structure Analysis
DABCO has a bicyclic structure with three diazacyclohexane rings. The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the rings adopt boat conformations .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
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Synthetic Transformation of Aurones
- Field : Organic Chemistry
- Application : 1,4-Diazabicyclo[3.2.1]octane plays a vital role in catalyzing the development of novel methodologies and facilitating the creation of intricate compounds .
- Method : The specific methods of application or experimental procedures are not detailed in the source, but it mentions the use of 1,4-dioxane for enhanced diastereomeric ratios (dr) and enantiomeric excess (ee) .
- Results : The results or outcomes obtained are not specified in the source .
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Catalyst and Reagent in Polymerization and Organic Synthesis
- Field : Polymer Chemistry
- Application : 1,4-Diazabicyclo[3.2.2]octane, also known as DABCO or TEDA, is used as a catalyst and reagent in polymerization and organic synthesis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Preparation of Pharmaceuticals and Plastics
- Field : Pharmaceutical and Plastic Industries
- Application : 1,4-Diazabicyclo[3.2.2]octane is a key intermediate used in the preparation of pharmaceuticals and plastics .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions
- Field : Organic Chemistry
- Application : DABCO is frequently used as a base, catalyst, and reagent in organic chemistry. It has been particularly noted for its use as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Production of Polyurethane
- Field : Polymer Chemistry
- Application : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
pH Adjustment in Oxygen-Sensitive Resin
- Field : Material Science
- Application : DABCO is used to adjust the pH of the oxygen-sensitive resin used in time-limited DVDs .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Catalyst for Morita–Baylis–Hillman and Knoevenagel Reactions
- Field : Organic Chemistry
- Application : DABCO is frequently used as a base, catalyst, and reagent in organic chemistry. It has been particularly noted for its use as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Production of Polyurethane
- Field : Polymer Chemistry
- Application : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
pH Adjustment in Oxygen-Sensitive Resin
- Field : Material Science
- Application : DABCO is used to adjust the pH of the oxygen-sensitive resin used in time-limited DVDs .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Future Directions
properties
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEEFYFFBAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494984 | |
Record name | 1,4-Diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.1]octane | |
CAS RN |
5167-08-8 | |
Record name | 1,4-Diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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